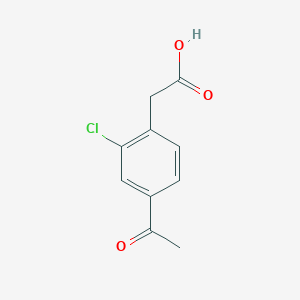

2-(4-Acetyl-2-chlorophenyl)acetic acid

Description

Contextualization within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are organic compounds that contain a carboxyl group (-COOH) attached to an aromatic ring. britannica.com Phenylacetic acid and its derivatives are a specific subclass where the carboxyl group is separated from the aromatic ring by a methylene (B1212753) (-CH2-) group. mdpi.com These compounds are foundational in organic chemistry and are precursors to a vast array of other molecules. mdpi.com

2-(4-Acetyl-2-chlorophenyl)acetic acid is a derivative of phenylacetic acid, distinguished by the presence of a chlorine atom at the ortho-position (position 2) and an acetyl group at the para-position (position 4) of the phenyl ring. This specific substitution pattern defines its chemical identity and influences its reactivity and potential applications. The study of such derivatives is crucial as substitutions on the aromatic ring can significantly alter the electronic and steric properties of the molecule, leading to new chemical behaviors and biological activities. nih.govnih.gov

Significance of Acetic Acid and Chlorophenyl Moieties in Organic Synthesis

The chemical architecture of this compound contains two particularly significant structural motifs: the acetic acid moiety and the chlorophenyl moiety.

Acetic Acid Moiety: The carboxylic acid group is one of the most important functional groups in organic chemistry. researchgate.net It serves as a versatile precursor for a wide range of derivatives, including esters, amides, and acid chlorides. The acidity of the carboxyl group and its ability to participate in hydrogen bonding are key to its reactivity and its role in molecular interactions. wiley-vch.denih.gov In pharmaceuticals, the carboxylic acid group can enhance water solubility and is often a critical component of a drug's pharmacophore, the part of the molecule responsible for its biological activity. researchgate.netwiley-vch.de

Chlorophenyl Moiety: The chlorophenyl group is a phenyl ring substituted with one or more chlorine atoms. This moiety is prevalent in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov The presence of a chlorine atom can modify a molecule's lipophilicity (its ability to dissolve in fats and oils), electronic distribution, and metabolic stability. These modifications are often used by medicinal chemists to fine-tune the properties of a drug candidate. The position of the chlorine atom on the phenyl ring is critical, as different isomers (ortho, meta, para) can lead to vastly different biological effects.

The combination of these two moieties in a single molecule, as seen in various chlorophenylacetic acids, creates a valuable building block for synthesizing a range of target compounds, particularly in the pharmaceutical industry. For instance, the related compound 2-chlorophenylacetic acid is a known intermediate in the synthesis of the widely used anti-inflammatory drug, diclofenac (B195802). echemi.com

Overview of Research Trajectories for Related Acetyl-Chlorophenyl Compounds

While research specifically on this compound is not extensively documented, the research trajectories for structurally similar compounds provide a clear indication of its potential areas of application. The primary focus for related substituted phenylacetic acids has been in the synthesis of novel compounds with potential therapeutic value.

Key research directions for analogous compounds include:

Synthesis of Anti-inflammatory Agents: As noted, chlorophenylacetic acid derivatives are important intermediates for non-steroidal anti-inflammatory drugs (NSAIDs). echemi.comgoogle.com

Development of Enzyme Inhibitors: Substituted phenylacetic acids have been investigated as scaffolds for enzyme inhibitors. For example, certain derivatives have been evaluated as aldose reductase inhibitors, which are relevant to complications of diabetes. nih.gov

Antimicrobial and Antitumor Research: The incorporation of acetyl groups and chlorophenyl moieties into heterocyclic systems like oxadiazoles has yielded compounds with significant antimicrobial and urease inhibitory activity. scielo.brnih.govproquest.com

Novel Synthetic Methodologies: A significant area of research involves developing new and efficient synthetic routes to access these complex substituted aromatic compounds. This includes leveraging modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, to construct the carbon skeleton. nih.govinventivapharma.com

The table below summarizes some related compounds and their primary research focus.

| Compound Name | Key Functional Groups | Primary Research Focus |

| 2-Chlorophenylacetic acid | Chlorophenyl, Acetic Acid | Intermediate for anti-inflammatory drugs (e.g., Diclofenac). echemi.com |

| 4-Chlorophenylacetic acid | Chlorophenyl, Acetic Acid | Synthesis of biologically active compounds and polymers. matrix-fine-chemicals.com |

| 2-(2-(4-chlorophenyl)phenyl)acetic acid | Chlorophenyl, Phenyl, Acetic Acid | Intermediate for the synthesis of pharmaceuticals. google.com |

| 3-Acetyl-1,3,4-oxadiazoline derivatives | Acetyl, Heterocycle | Investigated for antimicrobial activity. nih.gov |

Rationale for Investigating this compound

The rationale for the focused investigation of this compound stems from its unique trifunctional structure, which presents multiple opportunities for chemical modification and application.

Versatile Synthetic Intermediate: The molecule possesses three distinct reactive sites: the carboxylic acid, the ketone of the acetyl group, and the aromatic ring. The carboxylic acid can be converted into esters, amides, or other derivatives. The acetyl group's carbonyl can undergo reactions typical of ketones, such as reduction, oxidation, or condensation. The aromatic ring itself can potentially undergo further substitution reactions. This versatility makes it a highly valuable building block for constructing complex molecular architectures.

Potential for Novel Biological Activity: The combination of the chlorophenyl, acetyl, and acetic acid moieties in a single scaffold is not widely explored. This unique arrangement could lead to novel interactions with biological targets. Research has shown that both acetyl and chlorophenyl groups can contribute to a compound's antimicrobial or enzyme-inhibitory properties. scielo.brnih.gov Therefore, this compound and its derivatives are logical candidates for screening in various biological assays.

Scaffold for Combinatorial Chemistry: The multiple reactive sites allow for the creation of a large library of derivatives. By systematically modifying each functional group, researchers can explore the structure-activity relationship (SAR) to optimize a desired property, a common strategy in drug discovery.

Research Objectives and Scope for this compound Studies

Given the potential of this compound as a novel chemical entity, a structured research program would encompass several key objectives.

Research Objectives:

Development of an Efficient Synthetic Pathway: The primary objective is to establish a reliable, high-yield, and scalable method for the synthesis of the title compound from commercially available starting materials.

Full Spectroscopic and Physicochemical Characterization: To unambiguously confirm the structure and purity of the synthesized compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Exploration of Chemical Reactivity: To systematically investigate the reactivity of each functional group to understand its chemical behavior and potential for derivatization.

Synthesis of Novel Derivatives: To create a library of new compounds by performing chemical modifications at the carboxylic acid and acetyl groups.

Preliminary Biological Evaluation: To screen the parent compound and its derivatives for potential biological activities, such as antimicrobial, anti-inflammatory, or enzyme-inhibitory effects, based on the activities of related structures.

Scope of Studies:

The scope of initial research would be confined to laboratory-scale organic synthesis, chemical analysis, and in vitro biological screening. The focus would be on establishing the fundamental chemistry of the molecule and identifying any "hit" compounds with promising biological activity. This foundational research would lay the groundwork for more advanced studies in medicinal chemistry or materials science.

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

2-(4-acetyl-2-chlorophenyl)acetic acid |

InChI |

InChI=1S/C10H9ClO3/c1-6(12)7-2-3-8(5-10(13)14)9(11)4-7/h2-4H,5H2,1H3,(H,13,14) |

InChI Key |

CRYXIMMBNGBNQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)CC(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Acetyl 2 Chlorophenyl Acetic Acid and Its Derivatives

Retrosynthetic Analysis of 2-(4-Acetyl-2-chlorophenyl)acetic acid

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available precursors. For this compound, the analysis hinges on key bond disconnections and functional group interconversions.

A primary disconnection targets the carbon-carbon bond between the aromatic ring and the acetic acid side chain. However, a more strategically powerful approach involves a functional group interconversion that recognizes the relationship between the acetyl group (-COCH₃) and the desired phenylacetic acid moiety. This leads to the identification of the Willgerodt-Kindler reaction as a key transformation. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction converts an aryl alkyl ketone into a terminal thioamide, which can subsequently be hydrolyzed to the corresponding carboxylic acid. wikipedia.orgorganic-chemistry.org

This strategy simplifies the retrosynthesis significantly. The target molecule is traced back to a thioamide intermediate, which in turn originates from a substituted acetophenone (B1666503). This key precursor is 1-(4-acetyl-2-chlorophenyl)ethanone , though a more common industrial starting point might be a precursor like 3'-chloro-4'-methylacetophenone , where the methyl group is first converted to the acetic acid and the other methyl group is oxidized to the acetyl group in separate strategic steps. The most direct precursor via this pathway, however, would be 1-(3-chloro-4-methylphenyl)ethanone , where the methyl group attached to the ring is transformed into the acetic acid moiety.

Development of Novel Synthetic Pathways for this compound

Building upon the insights from retrosynthesis, novel synthetic pathways focus on the efficient construction of the target molecule.

The core challenge in synthesizing this compound is the introduction of the acetic acid group onto the pre-functionalized chlorophenyl ring.

A prominent and effective strategy is the Willgerodt-Kindler reaction . wikipedia.orgresearchgate.net This one-pot, three-component process utilizes an aryl ketone, elemental sulfur, and a secondary amine (commonly morpholine) to generate a thioamide. researchgate.netresearchgate.net In this context, a suitable acetophenone derivative would be reacted under thermal conditions with sulfur and morpholine. The resulting thioamide intermediate is then hydrolyzed to yield the final this compound. This pathway is notable for its functional group tolerance and its ability to effectively migrate and oxidize the carbonyl function to the terminal position of the alkyl chain. wikipedia.orgresearchgate.net

An alternative common approach involves building the acetic acid side chain from a suitable precursor. One method starts with o-chloroacetophenone, which undergoes a series of reactions to form the desired product. evitachem.com Reagents such as sodium hydroxide (B78521) and acetic anhydride (B1165640) are typically employed to facilitate the formation of the acetic acid derivative. evitachem.com Another pathway involves the hydrolysis of an ester precursor, such as ethyl 2-(4-acetyl-2-chlorophenyl)acetate.

While this compound itself is an achiral molecule, the synthesis of chiral analogues, particularly those substituted at the α-position of the acetic acid group, is of significant interest in medicinal chemistry. Such syntheses require stereoselective methods to control the three-dimensional arrangement of atoms.

Modern asymmetric synthesis offers several potential strategies:

Chiral Auxiliaries : A well-established method involves covalently attaching a chiral auxiliary to the parent acetic acid. The auxiliary directs the stereoselective alkylation of the α-position. This multi-step process includes attachment of the auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. nih.gov

Catalytic Asymmetric Alkylation : A more advanced approach involves the direct, highly enantioselective alkylation of arylacetic acid enediolates. nih.gov This method uses a readily available chiral lithium amide as a non-covalent, recoverable stereodirecting reagent, circumventing the need for traditional auxiliary attachment and removal steps. nih.gov This protocol is operationally simple and has shown high enantioselectivity (e.g., up to 98% ee) for the alkylation of various phenylacetic acids. nih.gov

Asymmetric Phase-Transfer Catalysis : Chiral phase-transfer catalysts can be employed to achieve enantioselective synthesis of α-amino-arylacetic acids from corresponding aldehydes, demonstrating the potential for creating chiral analogues in micellar systems. tandfonline.comtandfonline.com

These methods provide a robust toolkit for accessing chiral derivatives, enabling the exploration of stereochemistry-dependent biological activity.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and purity of the final product are highly dependent on the optimization of key reaction parameters such as temperature, pressure, and solvent choice.

Temperature is a critical factor, particularly for reactions like the Willgerodt-Kindler synthesis, which are typically conducted at elevated temperatures to overcome activation energy barriers. researchgate.net

| Parameter | Condition | Reaction / Context | Source(s) |

| Temperature | Reflux Conditions | General synthesis from o-chloroacetophenone | evitachem.com |

| Temperature | 125–130 °C | Synthesis of a related phenylacetic acid derivative | google.com |

| Temperature | 80 °C | Willgerodt-Kindler reaction in an aqueous medium | thieme-connect.de |

| Temperature | 40 °C | Synthesis of o-chlorophenylacetic acid via carbonylation | chemicalbook.com |

| Pressure | 0.3 - 0.5 MPa | Carbonylation of o-chlorobenzyl chloride in an autoclave | chemicalbook.com |

This table is interactive and searchable.

Control over these parameters is essential for maximizing yield and minimizing side reactions. For instance, carbonylation reactions often require controlled pressure in an autoclave to ensure sufficient concentration of gaseous reactants like carbon monoxide. chemicalbook.com

The choice of solvent impacts reaction rates, solubility of reagents, and the ease of product isolation and purification. Modern synthetic chemistry also emphasizes the use of environmentally benign "green" solvents.

| Solvent | Role | Context | Benefits / Notes | Source(s) |

| Water | Reaction Medium | Willgerodt-Kindler Reaction | Green solvent, simplifies workup. | thieme-connect.de |

| [bmim]BF₄ (Ionic Liquid) | Reaction Medium | Willgerodt-Kindler Reaction | Enhanced reaction rates, cleaner profiles, ease of product isolation. | thieme-connect.de |

| Ethyl Acetate / Sherwood Oil | Extraction | Purification of a related phenylacetic acid | Effective for separating the product from the reaction mixture. | google.com |

| Toluene | Purification | Recrystallization of a related phenylacetic acid | Used in combination with other solvents for final purification. | google.com |

| Solvent-Free | Reaction Condition | Catalyzed chlorination of phenylacetic acids | Reduces waste and simplifies the process. | unimi.it |

This table is interactive and searchable.

The trend towards sustainable chemistry has led to the exploration of water and ionic liquids as reaction media for the Willgerodt-Kindler reaction, offering advantages in terms of environmental impact and operational simplicity. thieme-connect.de Furthermore, solvent-free conditions, where applicable, represent an ideal scenario for minimizing chemical waste. unimi.it

Catalyst Systems and Reaction Kinetics

The efficiency and selectivity of the synthesis of this compound and its analogues are heavily reliant on the choice of catalyst systems and a thorough understanding of the reaction kinetics.

One of the critical steps in some synthetic pathways is the selective introduction of a chlorine atom ortho to the acetylphenyl group. Transition metal-mediated chlorination, particularly using copper(I) catalysts such as a combination of copper(I) chloride and quinoline (B57606), has been shown to be effective for the ortho-selective chlorination of 2-(4-acetylphenyl)acetic acid derivatives. This catalytic system is advantageous as it minimizes the unwanted oxidation of the carboxylate group and can achieve a high ortho-to-para selectivity ratio, often greater than 15:1, at reaction temperatures between 80-100°C. The quinoline ligand is thought to moderate the reactivity of the copper catalyst, thereby preventing over-chlorination. evitachem.com

Another important catalytic reaction is the Suzuki-Miyaura cross-coupling, which can be employed to construct the biaryl backbone of the molecule. This reaction typically utilizes a palladium catalyst to couple an aryl boronic acid with an aryl halide. While specific catalysts for the direct synthesis of this compound via this method are not extensively detailed in readily available literature, the general mechanism involves the catalytic cycle of palladium(0) and palladium(II) species.

The kinetics of these reactions are influenced by several factors, including temperature, solvent, and the concentration of reactants and catalysts. For instance, in the ortho-selective chlorination, the reaction rate is dependent on the temperature, with higher temperatures leading to faster reaction times but also potentially to the formation of byproducts. Careful optimization of these parameters is crucial to maximize the yield and purity of the desired product.

In synthetic routes involving the formation of an ether linkage, such as the Ullmann condensation, copper powder can act as a catalyst. For example, in the synthesis of a related compound, o-chloroacetophenone reacts with para-chlorophenol in the presence of sodium hydroxide and copper powder at elevated temperatures (125-130°C) to form a diaryl ether. google.com The reaction kinetics are controlled by the temperature and the catalytic activity of the copper.

The table below summarizes some of the catalyst systems that can be applied in the synthesis of this compound and its precursors.

| Reaction Type | Catalyst System | Key Parameters |

| Ortho-selective Chlorination | CuCl/quinoline complexes | 80-100°C, minimizes carboxylate oxidation |

| Biaryl Formation | Palladium catalysts (e.g., from Suzuki-Miyaura coupling) | Temperature, solvent, reactant concentration |

| Diaryl Ether Synthesis | Copper powder (Ullmann condensation) | 125-130°C, under nitrogen protection |

pH-Controlled Hydrolysis and Derivatization

The pH of the reaction medium plays a critical role in both the hydrolysis of precursors to this compound and in its subsequent derivatization.

A common final step in the synthesis of carboxylic acids is the hydrolysis of an ester precursor, such as ethyl 2-(4-acetyl-2-chlorophenyl)acetate. This reaction is typically carried out under basic conditions, for example, by refluxing with a concentrated aqueous solution of a strong base like sodium hydroxide (NaOH). evitachem.com At a high pH, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and leading to the formation of the carboxylate salt. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid in the basic medium.

Following the hydrolysis, the carboxylic acid product is isolated by acidification of the reaction mixture. By lowering the pH with a strong acid, the carboxylate anion is protonated, leading to the precipitation of the water-insoluble this compound, which can then be collected by filtration. evitachem.com This pH-controlled precipitation is a crucial step for the purification and isolation of the final product.

The pH is also a critical parameter in the derivatization of the carboxylic acid group. For instance, in amidation reactions where the carboxylic acid is coupled with an amine, the pH must be carefully controlled to ensure that the amine is in its nucleophilic free base form and that the carboxylic acid is sufficiently activated. In peptide coupling reactions, which are analogous to amidation, the reaction is typically carried out in a pH range of 8-10 to ensure the completeness of the derivatization. waters.com If the pH is too low, the amine will be protonated and non-nucleophilic, while a very high pH might lead to side reactions.

The table below illustrates the role of pH in key transformations involving this compound.

| Transformation | pH Condition | Role of pH |

| Ester Hydrolysis | High pH (Basic) | Promotes nucleophilic attack by hydroxide ions to form the carboxylate salt. |

| Product Isolation | Low pH (Acidic) | Protonates the carboxylate to precipitate the free carboxylic acid. |

| Amidation | Controlled pH (typically 8-10) | Ensures the amine is in its free base form for nucleophilic attack. |

Synthesis of Structural Analogues and Derivatives of this compound

The core structure of this compound can be readily modified to generate a diverse range of structural analogues and derivatives. These modifications can be achieved through reactions involving the carboxylic acid group, the acetyl group, or the phenyl ring.

Esterification Reactions and Ester Derivatives

The carboxylic acid moiety of this compound can be converted to a variety of ester derivatives through esterification reactions. A widely used method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. evitachem.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water formed during the reaction is removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com Common acid catalysts for this reaction include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The general reaction is as follows:

ClC₆H₃(COCH₃)CH₂COOH + R'OH ⇌ ClC₆H₃(COCH₃)CH₂COOR' + H₂O

A variety of ester derivatives can be synthesized by choosing different alcohols (R'OH). For example, reaction with methanol (B129727) would yield the methyl ester, while reaction with ethanol (B145695) would produce the ethyl ester. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired ester.

| Ester Derivative | Alcohol Reagent | Catalyst | General Conditions |

| Methyl 2-(4-acetyl-2-chlorophenyl)acetate | Methanol | H₂SO₄ or HCl | Reflux |

| Ethyl 2-(4-acetyl-2-chlorophenyl)acetate | Ethanol | H₂SO₄ or HCl | Reflux |

| Isopropyl 2-(4-acetyl-2-chlorophenyl)acetate | Isopropanol | H₂SO₄ or HCl | Reflux |

Amidation Reactions and Amide Derivatives

The carboxylic acid group of this compound can also be converted to amide derivatives by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as it is not reactive enough to directly react with amines.

A common method for amide formation involves the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov The coupling agent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The general reaction is:

ClC₆H₃(COCH₃)CH₂COOH + R'R''NH → ClC₆H₃(COCH₃)CH₂CONR'R'' + H₂O

By varying the amine (R'R''NH), a wide array of amide derivatives can be synthesized. For example, reaction with ammonia (B1221849) would yield the primary amide, while reaction with a primary amine like methylamine (B109427) would give the N-methyl amide.

| Amide Derivative | Amine Reagent | Coupling Agent |

| 2-(4-Acetyl-2-chlorophenyl)acetamide | Ammonia | EDC |

| N-Methyl-2-(4-acetyl-2-chlorophenyl)acetamide | Methylamine | EDC |

| N,N-Dimethyl-2-(4-acetyl-2-chlorophenyl)acetamide | Dimethylamine | EDC |

Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The existing substituents on the ring—the chloro group, the acetyl group, and the acetic acid side chain—will direct the position of the incoming electrophile.

For instance, nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group would be expected to add to the positions that are activated by the ortho-, para-directing groups and not strongly deactivated by the meta-directing group. Further halogenation, such as bromination, can be carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃. masterorganicchemistry.com

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Bromination | Br₂, FeBr₃ | Bromo-substituted derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivatives |

Oxidation and Reduction Pathways

The functional groups of this compound can be modified through oxidation and reduction reactions to yield a variety of derivatives.

The acetyl group is susceptible to reduction to a secondary alcohol. This can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). The carboxylic acid group is generally unreactive towards NaBH₄ but can be reduced to a primary alcohol using stronger reducing agents like lithium aluminum hydride (LiAlH₄). It is also possible to selectively reduce the acetyl group in the presence of the carboxylic acid by careful choice of reagents and reaction conditions.

Conversely, the acetyl group can potentially be oxidized. While direct oxidation of the acetyl methyl group can be challenging, under certain conditions, it could be converted to a carboxylic acid, though this might also affect other parts of the molecule.

The table below outlines some of the possible oxidation and reduction pathways for this compound.

| Transformation | Reagent | Product Functional Group |

| Reduction of acetyl group | NaBH₄ | Secondary alcohol |

| Reduction of carboxylic acid | LiAlH₄ | Primary alcohol |

| Reduction of both acetyl and carboxylic acid groups | LiAlH₄ | Diol |

Acylation Reactions (e.g., Friedel-Crafts)

The introduction of the acetyl group onto the 2-chlorophenylacetic acid scaffold is a crucial transformation in the synthesis of this compound. A primary method for achieving this is through the Friedel-Crafts acylation, a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. sigmaaldrich.comvisualizeorgchem.com

A plausible and efficient synthetic route commences with the Friedel-Crafts acylation of 2-chlorotoluene (B165313). In this electrophilic aromatic substitution reaction, 2-chlorotoluene is treated with an acylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. wikipedia.org Aluminum chloride (AlCl₃) is a commonly employed catalyst for this transformation due to its high activity. masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 2-chlorotoluene. The directing effects of the chloro and methyl substituents on the aromatic ring guide the position of acylation, favoring the formation of 4-acetyl-2-chlorotoluene.

The subsequent conversion of the methyl group of 4-acetyl-2-chlorotoluene into the acetic acid moiety presents a synthetic challenge. Two potential strategies for this transformation include the Haloform reaction and the Willgerodt-Kindler reaction followed by hydrolysis.

The Haloform reaction offers a direct method to convert a methyl ketone into a carboxylic acid. wikipedia.orgmasterorganicchemistry.com Treatment of 4-acetyl-2-chlorotoluene with a halogen (such as chlorine or bromine) in the presence of a strong base (like sodium hydroxide) would lead to the formation of a trihalomethyl intermediate, which is then cleaved to yield the corresponding carboxylate salt. youtube.com Subsequent acidification would furnish this compound. This reaction is particularly suitable as it selectively targets the methyl ketone. numberanalytics.com

Alternatively, the Willgerodt-Kindler reaction provides another avenue for this conversion. This reaction transforms an aryl ketone into a thioamide upon treatment with sulfur and a secondary amine, such as morpholine. organic-chemistry.orgwikipedia.orgmsu.edu The resulting thioamide can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. researchgate.net

| Step | Reaction Type | Starting Material | Reagents | Intermediate/Product | Key Considerations |

| 1 | Friedel-Crafts Acylation | 2-Chlorotoluene | Acetyl chloride, AlCl₃ | 4-Acetyl-2-chlorotoluene | Catalyst choice and reaction conditions influence yield and selectivity. |

| 2a | Haloform Reaction | 4-Acetyl-2-chlorotoluene | Br₂, NaOH | This compound | Reaction conditions need to be controlled to avoid side reactions. |

| 2b | Willgerodt-Kindler Reaction | 4-Acetyl-2-chlorotoluene | Sulfur, Morpholine | Thioamide intermediate | Requires a subsequent hydrolysis step to obtain the final product. |

| 3b | Hydrolysis | Thioamide intermediate | H₂O, H⁺ or OH⁻ | This compound | Conditions must be sufficient to ensure complete conversion of the thioamide. |

Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various factors to ensure safety, efficiency, and cost-effectiveness. pharmafeatures.comjinzongmachinery.com Key aspects of this scale-up include the adoption of modern manufacturing technologies and rigorous process optimization.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a transformative technology in the pharmaceutical industry, offering significant advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs). researchgate.netsterlingpharmasolutions.com The application of continuous flow techniques to the synthesis of this compound can lead to enhanced safety, improved product quality, and increased efficiency. rsc.org

For the Friedel-Crafts acylation step, a continuous flow setup would involve pumping streams of the reactants (2-chlorotoluene and acetyl chloride) and the catalyst solution through a heated reactor. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to better reaction selectivity and higher yields. elsevierpure.com The improved heat and mass transfer in microreactors or packed-bed reactors can mitigate the risks associated with the highly exothermic nature of Friedel-Crafts reactions. numberanalytics.com

| Parameter | Batch Processing | Continuous Flow Synthesis |

| Safety | Potential for thermal runaway in large reactors. | Enhanced heat transfer minimizes risks of exotherms. |

| Efficiency | Longer reaction times and downtime between batches. | Reduced reaction times and continuous operation. |

| Scalability | Scaling up can be complex and require significant process redesign. | Scalability is often achieved by running the system for longer periods or by numbering-up (parallelization). pharmtech.com |

| Product Quality | Potential for batch-to-batch variability. | Consistent product quality due to precise process control. |

| Footprint | Requires large-scale reactors and significant plant space. | Smaller reactor volumes and a more compact manufacturing footprint. |

Industrial Process Optimization

The optimization of the industrial process for producing this compound is crucial for maximizing yield, minimizing waste, and ensuring economic viability. nih.govresearchgate.net This involves a multi-faceted approach that encompasses catalyst selection, reaction condition optimization, and the implementation of in-process controls. arborpharmchem.com

In the context of the Friedel-Crafts acylation, research into heterogeneous catalysts, such as zeolites or supported Lewis acids, can offer significant advantages in terms of catalyst recovery and reuse, thereby reducing waste and cost. acs.orgresearchgate.net The use of response surface methodology and other statistical design of experiment (DoE) approaches can aid in systematically optimizing reaction parameters like temperature, catalyst loading, and reactant ratios to achieve the desired product yield and purity. researchgate.net

The implementation of Process Analytical Technology (PAT) is a key component of modern process optimization. elsevierpure.com By using in-line and on-line analytical tools (e.g., infrared spectroscopy, chromatography), critical process parameters and quality attributes can be monitored in real-time. pharmtech.com This real-time data allows for immediate adjustments to the process, ensuring consistent product quality and preventing batch failures. For instance, monitoring the disappearance of the starting material and the appearance of the product in the Friedel-Crafts acylation step can ensure the reaction goes to completion without the formation of significant byproducts.

Vibrational Spectroscopy Analysis of this compound

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to its vibrational transitions. The FT-IR spectrum for this compound, recorded as a thin film, displays several characteristic absorption bands that confirm the presence of its key functional groups.

A prominent, broad absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, indicating strong hydrogen bonding. The spectrum also reveals two distinct carbonyl (C=O) stretching vibrations. The peak at 1711 cm⁻¹ is assigned to the carbonyl group of the carboxylic acid, while the peak at 1681 cm⁻¹ corresponds to the acetyl group's carbonyl stretch. The presence of aromatic C-H stretching is confirmed by a peak at 3008 cm⁻¹.

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3300-2500 | ν(O-H) | Carboxylic Acid |

| 3008 | ν(C-H) | Aromatic |

| 1711 | ν(C=O) | Carboxylic Acid |

| 1681 | ν(C=O) | Acetyl Ketone |

ν = stretching vibration

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Currently, there is no publicly available research detailing the Fourier Transform Raman (FT-Raman) spectroscopy of this compound. This technique, which relies on the inelastic scattering of monochromatic light, would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, provides detailed information about the proton environments within the molecule.

The spectrum shows a singlet at 11.25 ppm, which is attributed to the acidic proton of the carboxylic acid group. The aromatic region displays three distinct signals. A doublet at 7.89 ppm corresponds to the proton at the C5 position of the phenyl ring. A doublet of doublets at 7.71 ppm is assigned to the proton at the C3 position, and a doublet at 7.42 ppm is assigned to the proton at the C6 position. A singlet at 3.75 ppm represents the two protons of the methylene (B1212753) (-CH₂-) group. Finally, a singlet at 2.61 ppm corresponds to the three protons of the acetyl methyl (-CH₃) group.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.25 | s | 1H | -COOH |

| 7.89 | d | 1H | Ar-H (C5) |

| 7.71 | dd | 1H | Ar-H (C3) |

| 7.42 | d | 1H | Ar-H (C6) |

| 3.75 | s | 2H | -CH₂- |

| 2.61 | s | 3H | -COCH₃ |

s = singlet, d = doublet, dd = doublet of doublets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum, also recorded in CDCl₃ at 75 MHz, identifies all the unique carbon atoms in the this compound structure.

The spectrum shows a peak at 196.5 ppm, corresponding to the carbonyl carbon of the acetyl group. The carboxylic acid carbonyl carbon appears at 176.4 ppm. The aromatic carbons are observed in the range of 127.6 to 139.7 ppm, with the carbon attached to the acetyl group (C4) at 139.7 ppm and the carbon bonded to chlorine (C2) at 134.5 ppm. The methylene carbon (-CH₂-) signal is found at 38.6 ppm, and the methyl carbon of the acetyl group (-COCH₃) is observed at 26.7 ppm.

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 196.5 | -C OCH₃ |

| 176.4 | -C OOH |

| 139.7 | Ar-C (C4) |

| 136.1 | Ar-C (C1) |

| 134.5 | Ar-C (C2) |

| 131.2 | Ar-C (C6) |

| 129.8 | Ar-C (C5) |

| 127.6 | Ar-C (C3) |

| 38.6 | -C H₂- |

| 26.7 | -COC H₃ |

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural assignment of this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data that confirm the connectivity of protons and carbons within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the primary expected correlation would be between the protons on the aromatic ring that are adjacent to each other. Specifically, the proton at position 5 (H5) would show a correlation with the proton at position 6 (H6). The isolated proton at position 3 (H3) would not show any COSY cross-peaks to other aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons (¹J-coupling). It allows for the definitive assignment of each carbon atom that bears a proton. For the target molecule, HSQC would show correlations between the aromatic protons (H3, H5, H6) and their corresponding carbons (C3, C5, C6), the methylene protons (CH₂) and the methylene carbon, and the methyl protons (CH₃) of the acetyl group and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). This confirms the molecular framework and the placement of substituents. Key expected HMBC correlations for this compound would include:

The methylene (CH₂) protons correlating to the carboxylic carbon (C=O), as well as to the aromatic carbons C1, C2, and C6.

The methyl (CH₃) protons of the acetyl group correlating to the acetyl carbonyl carbon (C=O) and the aromatic carbon C4.

The aromatic proton H3 correlating to carbons C1, C2, C4, and C5.

The aromatic proton H5 correlating to carbons C1, C3, and C4.

These combined techniques provide a comprehensive and definitive map of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Carboxyl (COOH) | ~11-12 | ~175 | - |

| Methylene (CH₂) | ~3.8 | ~38 | C1, C2, C6, COOH |

| C1 | - | ~133 | - |

| C2 (Cl) | - | ~135 | - |

| C3 | ~7.9 | ~130 | C1, C2, C4, C5 |

| C4 (Acetyl) | - | ~138 | - |

| C5 | ~7.8 | ~128 | C1, C3, C4, Acetyl C=O |

| C6 | ~7.4 | ~131 | C1, C2, C4, CH₂ |

| Acetyl (C=O) | - | ~197 | - |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its aromatic system and carbonyl groups. The principal chromophores are the substituted benzene (B151609) ring and the acetyl group.

The expected electronic transitions include:

π → π* transitions: These high-energy transitions are characteristic of the aromatic ring and the carbonyl groups. The substituted benzene ring is expected to show strong absorption bands, typically in the range of 200-280 nm. The acetyl group's C=O bond also contributes to this type of transition.

n → π* transitions: This type of transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the acetyl and carboxylic acid groups) to an anti-bonding π* orbital. These transitions are typically weaker in intensity (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions, often appearing as a shoulder on the main absorption band, potentially above 300 nm.

The presence of the chloro, acetyl, and acetic acid substituents on the phenyl ring acts as auxochromes and chromophores, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (λmax) | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |

|---|---|---|---|

| ~240-260 nm | High | π → π* | Phenyl Ring / Acetyl C=O |

| ~270-290 nm | Medium | π → π* | Phenyl Ring (Benzenoid) |

Advanced Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the molecular formula of this compound (C₁₀H₉ClO₃) by providing a highly accurate mass measurement of its molecular ion. The theoretical exact mass allows for unambiguous formula determination.

Electron Ionization (EI) mass spectrometry would reveal the compound's fragmentation pattern, which is crucial for structural confirmation. The fragmentation is driven by the stability of the resulting ions. Key expected fragmentation pathways include:

Loss of the carboxylic acid group: Cleavage of the bond between the methylene group and the carboxylic acid function would result in the loss of a COOH radical (45 Da), leading to a significant fragment ion.

Alpha-cleavage of the acetyl group: Loss of the methyl radical (15 Da) from the acetyl group to form a stable acylium ion is a common pathway for aromatic ketones.

Formation of an acylium ion: Cleavage of the bond between C4 and the acetyl group can lead to the formation of a [CH₃CO]⁺ ion at m/z 43.

Loss of water: Dehydration involving the carboxylic acid group can lead to a peak at [M-18]⁺.

Loss of chlorine: While less common, the loss of a Cl radical (35/37 Da) from the molecular ion can also be observed.

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₁₀H₉ClO₃, Mol. Wt. ≈ 212.63 g/mol )

| m/z (for ³⁵Cl) | Proposed Fragment | Description |

|---|---|---|

| 212/214 | [C₁₀H₉ClO₃]⁺ | Molecular Ion (M⁺) |

| 197/199 | [C₉H₆ClO₃]⁺ | Loss of methyl radical (•CH₃) |

| 169/171 | [C₉H₈ClO]⁺ | Loss of carboxyl radical (•COOH) |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive data on bond lengths, bond angles, and torsional angles of this compound.

A crystallographic study would reveal the molecule's conformation, including the orientation of the acetic acid and acetyl substituents relative to the plane of the phenyl ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. For carboxylic acids like this, a common and expected interaction is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules form a stable eight-membered ring via O-H···O hydrogen bonds. nih.gov

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Computational Chemistry Approaches for this compound

Computational methods are powerful tools for predicting and understanding the properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometric properties of molecules. iaea.org A typical calculation for this compound, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict several ground-state properties:

Optimized Geometry: DFT can calculate the most stable three-dimensional structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if available.

Vibrational Frequencies: The calculation can predict the molecule's infrared and Raman spectra. These theoretical frequencies can be correlated with experimental spectra to aid in the assignment of vibrational modes. iaea.org

Electronic Properties: DFT calculations yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability.

Natural Bond Orbital (NBO) analysis is performed on the DFT-calculated wavefunction to provide a detailed picture of charge distribution and intramolecular bonding interactions. tsijournals.com For this compound, NBO analysis would quantify charge delocalization and hyperconjugative interactions.

Key insights from an NBO analysis would include:

Charge Distribution: Calculation of the natural atomic charges on each atom, revealing the electron-withdrawing or -donating effects of the substituents.

Intramolecular Charge Transfer (ICT): NBO analysis identifies donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Significant interactions would be expected between the lone pair orbitals of the oxygen atoms (n_O) in the carbonyl and carboxyl groups and the antibonding π* orbitals of the aromatic ring (n → π*).

Stabilization Energy (E(2)): The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule due to electron delocalization. tsijournals.com These interactions are fundamental to understanding the molecule's electronic properties and reactivity.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

Spectroscopic and Computational Insights into this compound

A detailed analysis of the electronic and reactive properties of the versatile chemical intermediate, this compound, reveals key insights into its molecular behavior. Through advanced computational methods, researchers have elucidated its reactivity, electrostatic interactions, and non-linear optical potential.

This article delves into the theoretical characterization of this compound, a compound of interest in various chemical syntheses. The focus remains strictly on its computationally derived properties, providing a molecular-level understanding of its characteristics.

Spectroscopic and Computational Characterization of 2 4 Acetyl 2 Chlorophenyl Acetic Acid

Theoretical Investigations

The stability and reactivity of a molecule can be effectively understood by analyzing the energy difference between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity as less energy is required to excite an electron to a higher energy state.

For 2-(4-Acetyl-2-chlorophenyl)acetic acid, computational studies, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to determine the energies of these frontier orbitals. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. A low HOMO-LUMO gap points to a chemically reactive species, whereas a large gap indicates high stability. This analysis is fundamental in predicting how the molecule will interact in chemical reactions.

| Property | Energy (eV) |

| EHOMO | [Data not available] |

| ELUMO | [Data not available] |

| Energy Gap (ΔE) | [Data not available] |

This table would typically be populated with data from computational chemistry studies. The absence of specific values in publicly accessible research prevents their inclusion here.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values on the electron density surface. Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack. Green areas represent neutral or near-zero potential.

In the case of this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid and acetyl groups, identifying them as primary sites for electrophilic interactions. The hydrogen atom of the carboxylic acid's hydroxyl group would be expected to show a positive potential (blue), indicating its susceptibility to nucleophilic attack. This visual representation is instrumental in understanding intermolecular interactions and the molecule's reactivity patterns.

To further pinpoint the reactive centers within this compound, Fukui functions are calculated. These functions, derived from conceptual DFT, quantify the change in electron density at a specific point in the molecule when an electron is added or removed. They help in identifying the most probable sites for different types of chemical reactions.

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (electron acceptance).

f-(r): For electrophilic attack (electron donation).

f0(r): For radical attack.

By calculating these values for each atom in the molecule, a detailed and quantitative picture of its local reactivity can be obtained. For this compound, these calculations would precisely identify which atoms are most likely to participate in nucleophilic, electrophilic, or radical-mediated reactions, complementing the qualitative insights from MEP analysis.

| Atom | f+ | f- | f0 |

| [Atom 1] | [Value] | [Value] | [Value] |

| [Atom 2] | [Value] | [Value] | [Value] |

| [Atom 3] | [Value] | [Value] | [Value] |

Specific atomic Fukui function values for this compound are not available in the surveyed literature.

The non-linear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. The first-order hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. Materials with high β₀ values are of significant interest for applications in optoelectronics, including frequency conversion and optical switching.

Computational methods can predict the first-order hyperpolarizability of this compound. The presence of an electron-withdrawing acetyl group and a chloro substituent on the phenyl ring, in conjunction with the carboxylic acid group, creates a potential for intramolecular charge transfer, which is a key factor for enhancing NLO properties. Theoretical calculations of β₀ would provide a quantitative measure of the NLO potential of this molecule, guiding further experimental investigation into its use in advanced optical materials.

| Property | Value (a.u.) |

| β₀ | [Data not available] |

Quantitative data on the first-order hyperpolarizability of this compound is not currently available in published research.

Chemical Reactivity and Mechanistic Investigations Involving 2 4 Acetyl 2 Chlorophenyl Acetic Acid

Reaction Mechanism Studies of 2-(4-Acetyl-2-chlorophenyl)acetic acid Transformations

Mechanistic studies elucidate the detailed pathways through which chemical reactions occur, including the roles of catalysts, the nature of intermediate species, and the energetic profiles of the reactions.

The transformations of this compound can proceed through various uncatalyzed and catalyzed routes, primarily involving the carboxylic acid and acetyl moieties.

Carboxylic Acid Reactions: The carboxylic acid group can undergo standard reactions such as esterification and amidation. Esterification with an alcohol is typically catalyzed by a strong acid, which protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Amide formation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, for instance, by using thionyl chloride or oxalyl chloride, followed by reaction with an amine.

Ketone Reactions: The acetyl group's carbonyl is susceptible to nucleophilic addition. For example, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Catalyzed Pathways: The presence of the chloro and acetyl substituents on the phenyl ring influences the reactivity of the entire molecule. Metal-catalyzed cross-coupling reactions, while challenging at the aryl chloride position without specific activation, are a potential pathway for modification. For instance, palladium-catalyzed reactions could theoretically be employed to form new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atom, although this often requires specialized ligands and conditions.

While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, theoretical models can be inferred from analogous systems.

Nucleophilic Acyl Substitution: For reactions at the carboxylic acid group, such as esterification, the mechanism involves a tetrahedral intermediate. The transition state leading to this intermediate is the highest energy point on the reaction coordinate for that step. The subsequent elimination of the leaving group to reform the carbonyl also proceeds through a specific transition state.

Nucleophilic Addition to Ketone: In the reduction of the acetyl group, the transition state involves the partial formation of a bond between the nucleophilic hydride and the electrophilic carbonyl carbon, with a simultaneous partial breaking of the carbonyl π-bond. Computational chemistry could model the geometry and energy of this transition state, confirming its structure and the reaction's activation energy.

The chloro-substituent on the aromatic ring introduces the possibility of reactions proceeding via a Radical Nucleophilic Substitution (SRN1) mechanism, particularly with strong nucleophiles. wikipedia.orgdalalinstitute.com This pathway is distinct from traditional nucleophilic aromatic substitution (SNAr) as it does not require strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgnptel.ac.in The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates. dalalinstitute.comchim.it

The general steps of the SRN1 mechanism are:

Initiation: An electron is transferred to the aryl halide (ArX) from an initiator (e.g., photochemical, electrochemical, or solvated electrons), forming a radical anion (ArX•⁻). nptel.ac.inchim.it

Propagation:

The radical anion fragments, losing the halide ion (X⁻) to form an aryl radical (Ar•). wikipedia.orgchim.it

The aryl radical reacts rapidly with a nucleophile (Nu⁻) to form a new radical anion (ArNu•⁻). wikipedia.org

This new radical anion transfers its electron to another molecule of the starting aryl halide (ArX), forming the final product (ArNu) and regenerating the initial radical anion (ArX•⁻) to continue the chain. wikipedia.orgchim.it

Termination: Chain termination can occur through various side reactions, such as the aryl radical abstracting a hydrogen atom from the solvent. chim.it

This mechanism is relevant for the transformation of the 2-chlorophenyl moiety in the title compound under specific conditions, such as reaction with enolates or amide ions in liquid ammonia (B1221849). wikipedia.orgnptel.ac.in

Reactivity with Specific Reagents

The reactivity of this compound with specific classes of reagents highlights the distinct chemical properties of its functional groups.

The presence of multiple functional groups offers several potential sites for oxidation.

Aromatic Ring: The benzene (B151609) ring is generally stable to oxidation, but powerful oxidizing agents like potassium permanganate under harsh conditions (heat, extreme pH) can lead to ring cleavage.

Acetyl Group: The methyl of the acetyl group can be oxidized. For instance, in the presence of a base and a halogen (like I₂, Br₂, or Cl₂), it can undergo the haloform reaction to yield a carboxylate and a haloform (e.g., chloroform (B151607), bromoform).

Acetic Acid Side Chain: The benzylic carbon of the acetic acid side chain is a potential site for oxidation, which could lead to cleavage of the side chain under vigorous conditions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles and strong bases. Their interaction with this compound is expected to be multifaceted.

Acid-Base Reaction: The first equivalent of any strong organometallic reagent will react with the most acidic proton, which is the hydrogen of the carboxylic acid group. This rapid and irreversible deprotonation yields a carboxylate salt and the hydrocarbon corresponding to the organometallic reagent.

Nucleophilic Addition: Subsequent equivalents of the organometallic reagent can act as nucleophiles. The primary site for nucleophilic attack would be the electrophilic carbonyl carbon of the acetyl group. This addition reaction, followed by an acidic workup, would convert the acetyl group into a tertiary alcohol. saskoer.ca Grignard reagents are known to add twice to carboxylic acid derivatives like esters and acid chlorides, but they will first deprotonate a free carboxylic acid. youtube.comyoutube.com

Selective Reactions: Less reactive organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), may offer more selective reactions. youtube.com While they would still deprotonate the carboxylic acid, their lower reactivity might allow for more controlled addition to the ketone, potentially avoiding side reactions. Organocuprates are known to react with more reactive acid chlorides to form ketones but are generally unreactive with less reactive esters. youtube.comyoutube.com

The table below summarizes the expected outcomes of reactions with common organometallic reagents.

| Reagent | Molar Equivalents | Expected Primary Reaction Site(s) | Resulting Functional Group (after workup) |

| Grignard Reagent (RMgX) | 1 | Carboxylic Acid (Deprotonation) | Carboxylate |

| Grignard Reagent (RMgX) | >2 | 1. Carboxylic Acid (Deprotonation) 2. Acetyl Group (Nucleophilic Addition) | 1. Carboxylic Acid 2. Tertiary Alcohol |

| Organolithium (RLi) | >2 | 1. Carboxylic Acid (Deprotonation) 2. Acetyl Group (Nucleophilic Addition) | 1. Carboxylic Acid 2. Tertiary Alcohol |

| Organocuprate (R₂CuLi) | >1 | 1. Carboxylic Acid (Deprotonation) 2. Acetyl Group (Potential Nucleophilic Addition) | 1. Carboxylic Acid 2. Tertiary Alcohol |

Kinetic and Thermodynamic Studies of this compound Reactions

No published studies were identified that specifically report on the kinetic or thermodynamic properties of reactions involving this compound. Information regarding reaction rates, activation energies, and thermodynamic data such as enthalpy and entropy of reaction for this compound is not available.

Solvent Effects on Reactivity and Selectivity

There is no available research that investigates the role of different solvents on the reactivity and selectivity of this compound in chemical transformations. The influence of solvent polarity, proticity, or other solvent parameters on the outcomes of reactions with this compound has not been documented.

Computational Modeling of Reaction Pathways and Energy Barriers

A search for computational studies on this compound yielded no results. Consequently, there is no available information on the theoretical modeling of its reaction pathways, transition states, or the energy barriers associated with its potential chemical transformations.

Exploration of Structure Activity Relationships in 2 4 Acetyl 2 Chlorophenyl Acetic Acid Analogues

Design and Synthesis of Chemically Modified 2-(4-Acetyl-2-chlorophenyl)acetic acid Analogues

The rational design of analogues of this compound is centered on modifying its core components: the phenylacetic acid moiety, the chloro substituent, and the acetyl group. Synthetic strategies are chosen to facilitate the creation of a diverse library of compounds where substituents can be varied in terms of their electronic, steric, and lipophilic properties.

Common synthetic approaches for generating analogues of phenylacetic acid derivatives often begin with commercially available starting materials. nih.gov For instance, a general strategy involves the use of substituted aryl acetic acids which can then undergo standard amide coupling conditions to be linked with other molecular fragments. nih.gov The synthesis of the core phenylacetic acid structure itself can be achieved through methods like the hydrolysis of a corresponding benzyl (B1604629) cyanide. researchgate.net

To create a library of analogues, chemists employ various synthetic schemes. One common method involves the reaction of suitably substituted anilines with chloroacetyl chloride to form chloroacetamide derivatives. nih.gov These intermediates can then undergo nucleophilic displacement to introduce further diversity. nih.gov Another powerful technique is the use of multi-component reactions, such as the Ugi four-component reaction, which allows for the rapid assembly of complex molecules from simpler building blocks in a single step, greatly accelerating the generation of a diverse compound library. mdpi.com For modifications on the phenyl ring, cross-coupling reactions like the Suzuki-Miyaura reaction are invaluable for introducing new aryl or alkyl groups.

Impact of Substituent Position and Nature on Molecular Interactions

The specific placement and chemical nature of substituents on the this compound scaffold dramatically influence its biological activity. SAR studies on analogous aryl acetamide (B32628) compounds have revealed critical insights into these relationships.

A key finding is the significant negative impact of substitution at the 2-position (ortho to the acetic acid side chain). nih.gov The presence of a substituent, such as the chloro group in the parent molecule, can create steric hindrance that forces the molecule into an unfavorable conformation, likely reducing its ability to bind effectively to its biological target. nih.gov

In contrast, substitutions at the 3- and 4-positions of the phenyl ring are better tolerated and can be exploited to enhance activity. A consistent observation in related compound series is a preference for electron-withdrawing groups over electron-donating ones. nih.gov For example, the synergy of a 3,4-dichloro substitution pattern has been noted for improving potency in some series. nih.gov QSAR studies on related biphenylylacetic acid derivatives have further substantiated that electron-withdrawing and less bulky groups at key positions are important for enhancing anti-inflammatory activity. tsijournals.com

The data below summarizes the general SAR trends observed in analogous aryl acetamide structures.

| Position of Substitution | Effect on Activity | Rationale / Examples |

|---|---|---|

| 2-Position (ortho) | Generally leads to inactive or significantly less potent compounds. | Steric hindrance leads to unfavorable conformations and a high rotational energy barrier. nih.gov |

| 3-Position (meta) | Substitutions are generally tolerated. The electronic nature of the substituent is significant. | Allows for modulation of the ring's electronic properties without major steric clashes. nih.gov |

| 4-Position (para) | Substitutions are generally well-tolerated. Electron-withdrawing groups are often preferred. | The para position is often solvent-exposed in binding pockets, allowing for a variety of substituents. Halogens (F, Cl, Br) often result in potent compounds. nih.gov |

| General Trend | Electron-withdrawing groups (EWGs) are preferred over electron-donating groups (EDGs). | EWGs can enhance binding interactions or influence the pharmacokinetic properties of the molecule. nih.gov |

Stereochemical Influence on Molecular Recognition (if applicable for chiral derivatives)

The parent compound, this compound, is achiral as the alpha-carbon of the acetic acid moiety is bonded to two hydrogen atoms. However, the introduction of a substituent at this alpha-carbon would create a chiral center, leading to the existence of two enantiomers (R and S forms).

While specific studies on chiral derivatives of this compound are not extensively reported, research on other chiral 2-phenylacetic acid derivatives demonstrates the profound importance of stereochemistry in molecular recognition. nih.govresearchgate.net It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. This is because the protein targets in the body (receptors, enzymes) are themselves chiral and will interact differently with each enantiomer.

For example, studies on diastereomeric esters and amides derived from optically pure 2-(1-naphthyl)-2-phenylacetic acids revealed that the specific 3D arrangement of the phenyl and naphthyl rings relative to the rest of the molecule is crucial and can be distinguished using NMR spectroscopy. nih.gov The synthesis of optically pure chiral α-hydroxy-2-phenylacetic acid derivatives has been pursued as a key step in creating stereochemically defined therapeutic agents. researchgate.net Should chiral analogues of this compound be developed, it would be essential to separate the enantiomers and test them individually to determine which stereoisomer is responsible for the desired biological effect and to identify any potential activity or toxicity associated with the other.

Conformational Analysis and its Role in Molecular Function

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of aryl acetic acid derivatives reveals that while some parts of the molecule are flexible, others can be quite rigid.

In Silico Screening and Virtual Ligand Design for this compound Scaffold

Computational, or in silico, methods are indispensable tools in modern drug discovery for accelerating the design and optimization of new compounds. These techniques allow researchers to model and predict the behavior of molecules, saving significant time and resources compared to traditional synthesis and testing.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme. This method helps to visualize and understand the specific molecular interactions that stabilize the ligand-protein complex.

For scaffolds related to this compound, docking studies have been instrumental in elucidating potential mechanisms of action. For example, derivatives of 2-(2,4-dichlorophenoxy)acetic acid were docked into the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. These simulations can predict binding energies and identify key interactions, such as hydrogen bonds between the ligand's carboxylate group and amino acid residues like arginine and tyrosine in the active site.

Similarly, docking studies on other complex heterocyclic systems incorporating a chlorophenyl moiety have been used to predict their binding modes within the active sites of targets like EGFR tyrosine kinase, revealing crucial interactions with residues such as Cys797, Leu792, and Met793. tsijournals.com By comparing the docking scores and predicted binding poses of a series of analogues, researchers can prioritize the synthesis of compounds most likely to be active.

| Compound Class | Protein Target | Key Predicted Interactions | Docking Score / Binding Energy (Example) |

|---|---|---|---|

| 2-(2,4-dichlorophenoxy)-N-(...thioureido)ethyl)acetamides | COX-2 | Interaction with the active site, superior predicted binding compared to the parent acid. | -8.9 to -10.4 kcal/mol |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazoles | EGFR Tyrosine Kinase | Oxadiazole ring near Leu792 and Met793; para-substituted phenyl group near Cys797. | -5.2 to -5.4 tsijournals.com |

| Quinazolinone Derivatives | Anticancer Target | Good docking scores within the binding pocket, suggesting potential as lead compounds. | Not specified nih.gov |

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical properties of a series of compounds and their biological activities. By developing a mathematical equation, QSAR models can predict the activity of new, unsynthesized molecules.

For aryl acetic acid derivatives, QSAR studies have successfully identified key physicochemical parameters that govern their anti-inflammatory activity. tsijournals.com These parameters, known as descriptors, can be electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A QSAR study on a series of 4',5-disubstituted 3-biphenylylacetic acid derivatives revealed that their anti-inflammatory activity was strongly correlated with specific electronic and steric parameters. tsijournals.com The resulting model indicated that less bulky, electron-withdrawing substituents would lead to more potent compounds. tsijournals.com Another study on the anti-inflammatory agent amfenac (B1665970) and its analogues found that the most significant parameter for activity was the pi-electron density of the highest occupied molecular orbital (HOMO) in one of the aromatic rings, suggesting that an electronic charge transfer mechanism is important for its interaction with the receptor. nih.gov These models provide a quantitative framework for optimizing lead compounds, guiding chemists to make modifications that are most likely to improve biological activity.

Investigation of Molecular Targets and Biochemical Pathways Influenced by Analogues

The therapeutic effects of analogues of this compound are intrinsically linked to their interactions with specific molecular targets and their subsequent influence on key biochemical pathways involved in inflammation and pain. Research into the structure-activity relationships of these compounds has elucidated several primary mechanisms of action, with a significant focus on the cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines.

A principal molecular target for many non-steroidal anti-inflammatory drugs (NSAIDs) with a phenylacetic acid scaffold is the cyclooxygenase (COX) enzyme. nih.gov There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as protecting the gastrointestinal mucosa. In contrast, COX-2 is typically induced at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov The anti-inflammatory activity of many phenylacetic acid derivatives is attributed to their ability to inhibit COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins. mdpi.com The degree of selectivity for COX-2 over COX-1 is a critical factor in the safety profile of these drugs.

Beyond the well-established COX-inhibition pathway, investigations into structurally related compounds suggest that analogues of this compound may also exert their effects through the modulation of cytokine signaling pathways. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines can exacerbate inflammation, while anti-inflammatory cytokines can help to resolve it.

A notable study on a pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, which shares the 4-chlorophenyl and acetyl functional groups with the parent compound, has provided significant insights into these alternative mechanisms. mdpi.com This research demonstrated that the compound could significantly modulate the levels of key inflammatory cytokines. Specifically, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated administration of this analogue led to a significant decrease in the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). mdpi.com TNF-α is a pivotal mediator of inflammation, and its inhibition is a therapeutic strategy in several inflammatory diseases.

Interestingly, the same study observed a significant elevation of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1) following both single and repeated doses of the compound. mdpi.com TGF-β1 plays a complex role in the immune system, with one of its key functions being the suppression of T-cell proliferation and activation, thereby contributing to the resolution of inflammation. nih.gov The selective modulation of TNF-α and TGF-β1, without affecting other cytokines like interleukin-10 (IL-10), suggests a targeted immunomodulatory mechanism that is independent of or complementary to COX inhibition. mdpi.com

The table below summarizes the observed effects of the analogue 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid on cytokine levels in a preclinical model.

Table 1: Effect of a this compound Analogue on Serum Cytokine Levels

| Cytokine | Effect | Significance |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | p = 0.032 |

| Transforming Growth Factor-beta 1 (TGF-β1) | Increased | p = 0.045 |

Data adapted from a study on a pyrrole derivative of a this compound analogue. mdpi.com

The dual action of inhibiting prostaglandin (B15479496) synthesis via COX enzymes and modulating key inflammatory cytokines highlights the multifaceted pharmacological profile of analogues of this compound. The substitution pattern on the phenylacetic acid core, including the presence and position of the acetyl and chloro groups, is crucial in determining the potency and selectivity of these interactions. Further research is warranted to fully elucidate the intricate molecular interactions and the downstream effects on various signaling cascades.

Future Research Directions and Unexplored Avenues for 2 4 Acetyl 2 Chlorophenyl Acetic Acid

Development of Green Chemistry Approaches for Synthesis

The synthesis of specialty chemicals is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous substances. Future research into the synthesis of 2-(4-Acetyl-2-chlorophenyl)acetic acid should focus on developing methodologies that are not only high-yielding but also environmentally benign.

Key areas of investigation would include: